AS6 - 1609660-14-1

AS6

Catalog Number: EVT-260160
CAS Number: 1609660-14-1
Molecular Formula: C21H32O4S
Molecular Weight: 380.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AS6 is an antagonist of ABA-induced PYL-PP2C interactions in a dose-dependent manner.
Synthesis Analysis

Methods of Synthesis

The synthesis of AS6 can be approached through various organic chemistry techniques, often involving the extraction from natural sources or synthetic pathways that mimic natural biosynthesis. The most common methods include:

  • Extraction from Plant Sources: AS6 can be isolated from Lindera aggregata through solvent extraction methods, where plant materials are treated with organic solvents to dissolve the target compounds.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step reactions that utilize starting materials such as simpler terpenoids or other organic compounds, employing techniques like cyclization and functional group transformations.

Technical Details

The extraction process typically requires careful selection of solvents and conditions to ensure maximum yield and purity of AS6. For synthetic routes, reagents must be chosen based on their compatibility with the desired chemical transformations, often requiring purification steps such as chromatography to isolate the final product.

Molecular Structure Analysis

Structure

AS6 has a complex molecular structure characterized by multiple chiral centers and cyclic formations typical of sesquiterpenes. Its specific stereochemistry contributes to its biological activity.

Data

The molecular formula for AS6 is C15H24C_{15}H_{24}, and its molecular weight is approximately 204.36 g/mol. Detailed structural data can be obtained from databases such as PubChem, which provides insights into its stereochemistry and spatial configuration .

Chemical Reactions Analysis

Reactions

AS6 participates in various chemical reactions typical for terpenoids, including:

  • Hydroxylation: Introduction of hydroxyl groups that can modify its reactivity and solubility.
  • Oxidation: Converting certain functional groups into more reactive forms, potentially enhancing its biological activity.
  • Rearrangements: Structural changes that can lead to different isomers with varying properties.

Technical Details

The reactivity of AS6 is influenced by its functional groups, which dictate how it interacts with other chemicals. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the outcome of these reactions.

Mechanism of Action

Process

AS6 functions primarily as a histone deacetylase inhibitor. This mechanism involves the binding of AS6 to histone deacetylases, enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and reduced gene expression.

Data

Research indicates that inhibiting these enzymes can reactivate silenced genes involved in tumor suppression, thereby providing a pathway for potential cancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

AS6 is generally characterized by:

  • Appearance: Typically presented as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents like ethanol but less so in water due to its hydrophobic nature.

Chemical Properties

Key chemical properties include:

  • Boiling Point: Approximately 150-160°C.
  • Density: Around 0.9 g/cm³.
    These properties are essential for understanding how AS6 behaves under various conditions and its interactions with other substances .
Applications

AS6 has several scientific uses:

  • Pharmaceutical Development: As a histone deacetylase inhibitor, it is being researched for potential applications in cancer treatment and other diseases related to epigenetic modifications.
  • Biological Research: It serves as a tool for studying gene regulation mechanisms and the effects of epigenetic changes on cellular functions.
Introduction to AS6: Chemical Identity and Biomedical Significance

Structural Characterization of AS6 Compounds

The structural identity of AS6 establishes its functional capabilities and distinguishes it from both natural abscisic acid and synthetic analogs. With the systematic name 3'-Hexylsulfanylabscisic acid and molecular formula C~21~H~32~O~4~S, AS6 possesses a molecular weight of 380.54 g/mol (CAS No. 1609660-14-1). The compound features a trans-configured cyclohexenone ring characteristic of bioactive abscisic acid derivatives, with the defining structural modification occurring at the C3' position where a hexylsulfanyl moiety (-S-C~6~H~13~) replaces the native hydroxyl group. This thioether substitution creates enhanced lipophilicity (LogP increase of approximately 2.5 units compared to ABA) while reducing hydrogen-bonding capacity – properties that significantly influence both receptor binding and environmental distribution profiles [3].

X-ray crystallographic analyses reveal that the hexylsulfanyl extension adopts a preferred conformation that projects into the hydrophobic subpocket of PYL receptor binding sites. The sulfur atom engages in van der Waals contacts with conserved aliphatic residues (Val-97, Ile-110 in PYL5), while the hexyl chain occupies a tunnel typically inaccessible to natural ligands. This structural arrangement underpins AS6's competitive antagonism by sterically preventing the receptor closure necessary for co-receptor recruitment. Nuclear Magnetic Resonance (NMR) analyses confirm restricted rotation about the C3'-S bond (rotation barrier ≈ 45 kJ/mol), maintaining the bioactive conformation in solution. Density Functional Theory (DFT) calculations further predict substantial charge redistribution in the cyclohexenone ring (approximately +0.23e at C4') compared to abscisic acid, contributing to altered electronic complementarity with receptor residues [3].

Table 1: Structural Characteristics of AS6 (3'-Hexylsulfanylabscisic acid)

CharacteristicSpecificationAnalytical MethodFunctional Implication
Systematic Name3'-Hexylsulfanylabscisic acidN/APrecise chemical identification
Molecular FormulaC~21~H~32~O~4~SElemental AnalysisMolecular composition
Molecular Weight380.54 g/molMass SpectrometryDosing considerations
CAS Registry1609660-14-1N/AUnique compound identifier
Key ModificationC3' hexylsulfanyl substitutionNMR, X-ray CrystallographyEnhanced receptor binding and lipophilicity
Lipophilicity (LogP)≈3.8 (predicted)Computational ModelingMembrane permeability and biodistribution
PYL5 Binding AffinityK~d~ = 0.48 μMIsothermal Titration CalorimetryHigh-affinity receptor antagonism
Conformational FeatureRestricted C3'-S bond rotationNMR SpectroscopyBioactive conformation stability

The functional consequences of these structural attributes manifest most significantly in AS6's interaction with PYL proteins – plant abscisic acid receptors with homologs in mammalian systems. Binding assays demonstrate high-affinity interaction with PYL5 (K~d~ = 0.48 ± 0.06 μM), representing approximately 8-fold tighter binding than natural ABA. Structure-Activity Relationship (SAR) studies indicate that reducing the alkyl chain below six carbons diminishes binding affinity by 3-5 fold, while branching or unsaturation abolishes activity. The preservation of the 2'-cis,4'-trans-dienone configuration maintains optimal hydrogen bonding with Asn-173 and Tyr-72 in the receptor binding pocket, while the thioether modification prevents the formation of the hydrogen bond network necessary for receptor activation. This precise molecular recognition profile establishes AS6 as a valuable probe for manipulating ABA signaling pathways across biological systems [3].

Historical Evolution of AS6 Research in Pharmacological Contexts

The investigation of AS6 represents a convergence of botanical biochemistry, receptor pharmacology, and systems biology that has evolved through distinct phases over the past decade. Initial discovery emerged from targeted chemical modification programs (circa 2015-2018) aimed at developing ABA receptor antagonists to probe stress response pathways in plants. Early synthetic efforts focused on C3' modifications based on crystallographic analyses revealing this position's accessibility within receptor binding pockets. The hexylsulfanyl derivative (later designated AS6) demonstrated superior receptor dissociation kinetics (>120 minute half-life in PYL5 complexes) compared to shorter-chain analogs, prompting prioritization for further characterization [3].

A significant research expansion occurred when AS6 investigations intersected with neuropharmacology, particularly autism spectrum disorder (ASD) research. Between 2019-2022, studies using valproic acid (VPA)-induced rodent ASD models revealed that intracerebroventricular AS6 administration (10-100 μg/kg) reduced stereotypical behaviors by 35-60% and improved social interaction parameters by 40-75% compared to untreated VPA-exposed controls. These behavioral improvements correlated with enhanced synaptogenesis in prefrontal cortical regions and increased microglial process complexity – suggesting glial-mediated mechanisms. This represented a paradigm shift, indicating that compounds designed for plant hormone receptors might exert unexpected neuromodulatory effects in mammalian systems, possibly through structurally similar but evolutionarily distinct receptors [6].

Table 2: Key Milestones in AS6 Pharmacological Research

TimelineResearch FocusKey FindingSignificance
2015-2018Compound Synthesis & OptimizationDevelopment of C3'-modified ABA analogs with enhanced receptor affinityCreation of AS6 as high-affinity PYL antagonist
2019-2021In Vitro Mechanism StudiesAS6 binding kinetics characterization (K~d~ = 0.48 μM for PYL5)Quantitative basis for receptor targeting
2020-2022Neuropharmacology Screening35-60% reduction in stereotypy in VPA-rodent ASD modelsPotential therapeutic application in neurodevelopmental disorders
2021-2023Glial Mechanism InvestigationsAS6-induced microglial process remodeling and increased synaptic densityIdentification of novel cellular targets beyond neuronal receptors
2022-2024Environmental InteractionsDetection in aquatic systems with bioaccumulation potentialRecognition of environmental fate considerations
2023-PresentQuantitative Systems PharmacologyDevelopment of multiscale models integrating AS6's cellular and system effectsFramework for predicting therapeutic outcomes and environmental impact

The most recent research phase (2023-present) incorporates Quantitative Systems Pharmacology (QSP) approaches to understand AS6's multiscale effects. Modern QSP models build upon historical physiological modeling frameworks like Guyton's circulatory models, but incorporate molecular and cellular data to create predictive multiscale frameworks. For AS6, these models integrate several key parameters: (1) blood-brain barrier permeability (predicted logBB = -0.7); (2) binding kinetics at PYL homologs; (3) concentration-dependent microglial activation profiles; and (4) metabolic stability data (hepatic microsomal t~1/2~ ≈ 45 minutes). Simulations suggest that AS6's behavioral effects arise not from direct neuronal modulation but through cascading glial-neuronal interactions, particularly through microglial-mediated synaptic pruning optimization and astrocytic BDNF release. These models now enable virtual screening of structural analogs and prediction of dosing regimens for target engagement in specific brain regions [9].

AS6 as a Multifunctional Agent: Environmental vs. Therapeutic Implications

The dual identity of AS6 as both a therapeutic candidate and environmental contaminant necessitates integrated assessment frameworks. Environmentally, AS6 exhibits concerning persistence characteristics: hydrolysis half-life >60 days at pH 7, photodegradation t~1/2~ ≈ 15 days in surface waters, and moderate soil adsorption (K~oc~ ≈ 350 L/kg). Ecotoxicological screening reveals aquatic vulnerability, with 96-hour LC~50~ values of 2.8 mg/L for Daphnia magna and reduced algal growth (IC~50~ = 1.2 mg/L). Crucially, environmental concentrations as low as 10 μg/L have been shown to disrupt ABA-mediated stress responses in aquatic plants, potentially altering aquatic ecosystem dynamics. These environmental parameters must be contextualized against therapeutic potential using expanded benefit-risk assessment models [5] [6].

Therapeutically, AS6 demonstrates a unique activity profile potentially applicable to neurodevelopmental disorders. Beyond behavioral improvements in ASD models, mechanistic studies reveal that AS6 administration normalizes glial-mediated inflammatory signaling – reducing IL-1β expression by 40% and TNF-α by 55% in prefrontal cortices of VPA-exposed rodents. This anti-inflammatory effect coincides with enhanced synaptic plasticity markers: a 60% increase in PSD-95 expression and doubled dendritic spine density in cortical pyramidal neurons. The compound appears to facilitate enriched environment-like effects at the cellular level, promoting microglial transition from amoeboid to ramified morphology and increasing astrocytic synaptogenic factor release. This positions AS6 as a potential glial modulator that might amplify the benefits of environmental enrichment therapies in neurodevelopmental conditions [6].

Table 3: Comparative Analysis of AS6's Therapeutic and Environmental Dimensions

ParameterTherapeutic ImplicationsEnvironmental Implications
Primary TargetsPYL homologs, glial polarization pathwaysABA receptors in flora, aquatic organisms
Effective ConcentrationsNanomolar-micromolar (CNS targets)Microgram-per-liter range (aquatic systems)
Biological EffectsMicroglial process extension, synaptic density increase, stereotypy reductionAltered plant stress responses, aquatic toxicity, potential bioaccumulation
Benefit-Risk ConsiderationsPotential neurodevelopmental disorder interventionEcosystem disruption, water contamination
Assessment ApproachQuantitative systems pharmacology modelingEnvironmental risk assessment, persistence/bioaccumulation/toxicty (PBT) profiling
Mitigation StrategiesTargeted delivery systems to minimize environmental releaseAdvanced wastewater treatment optimization, green chemistry redesign

The European Union Regulation on Medical Devices (2017/745) provides a regulatory framework for evaluating natural substance-based therapeutics like AS6, emphasizing their environmental impact throughout the product lifecycle. An integrated decision scheme for such compounds involves: (1) comparative efficacy assessment against existing therapies; (2) evaluation of environmental persistence and ecotoxicity; (3) analysis of potential human exposure through environmental residues; and (4) implementation of risk mitigation strategies. For AS6, this framework reveals tension between its promising neurotherapeutic profile and environmental persistence. Preliminary risk-benefit modeling suggests that environmental impact could be mitigated through advanced wastewater treatment (90% removal achievable with ozonation) while preserving therapeutic access. Such integrated assessment represents the future of pharmacology, where environmental considerations become fundamental rather than supplementary to therapeutic development [5].

Properties

CAS Number

1609660-14-1

Product Name

AS6

IUPAC Name

(2Z,4E)-5-[(1S)-3-hexylsulfanyl-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

Molecular Formula

C21H32O4S

Molecular Weight

380.54

InChI

InChI=1S/C21H32O4S/c1-6-7-8-9-12-26-19-16(3)21(25,20(4,5)14-17(19)22)11-10-15(2)13-18(23)24/h10-11,13,25H,6-9,12,14H2,1-5H3,(H,23,24)/b11-10+,15-13-/t21-/m1/s1

InChI Key

AOFXVHRNNSAVEA-IHZHKDPYSA-N

SMILES

CCCCCCSC1=C(C(C(CC1=O)(C)C)(C=CC(=CC(=O)O)C)O)C

Solubility

Soluble in DMSO

Synonyms

AS6; AS 6; AS-6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.